Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
CAS No.:
Cat. No.: VC15645063
Molecular Formula: C24H18BrClO4
Molecular Weight: 485.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18BrClO4 |
|---|---|
| Molecular Weight | 485.8 g/mol |
| IUPAC Name | ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C24H18BrClO4/c1-2-28-24(27)22-17-12-21(29-14-16-10-6-7-11-19(16)26)18(25)13-20(17)30-23(22)15-8-4-3-5-9-15/h3-13H,2,14H2,1H3 |
| Standard InChI Key | SFCZUUKGLRYDRA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=CC=C3Cl)Br)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is C₂₄H₁₈BrClO₄, with a molecular weight of 510.76 g/mol. Its structure comprises:
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A benzofuran core (fused benzene and furan rings).
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A bromine atom at the 6-position, enhancing electrophilic substitution potential.
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A 2-chlorophenylmethoxy group at the 5-position, contributing steric bulk and electronic effects.
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A phenyl ring at the 2-position, stabilizing the planar benzofuran system.
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An ethyl ester at the 3-position, influencing solubility and hydrolytic stability.
Spectroscopic characterization (e.g., NMR, IR, and mass spectrometry) would reveal distinct signals for the bromine atom (δ ~70 ppm in ¹H NMR), the ester carbonyl (C=O stretch ~1,720 cm⁻¹ in IR), and the aromatic protons.
Synthesis and Industrial Production
Synthetic Routes
While no published synthesis exists for this exact compound, analogous benzofuran derivatives are synthesized via:
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Benzofuran Core Formation: Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.
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Etherification: Reaction of a phenolic intermediate with 2-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to install the methoxy group.
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Esterification: Treatment of the carboxylic acid precursor with ethanol and a coupling agent (e.g., DCC).
Example Reaction Scheme:
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Cyclization:
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Bromination:
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Etherification:
Industrial Scalability
Industrial production would require:
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Continuous Flow Reactors: To optimize exothermic bromination and etherification steps.
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Chromatographic Purification: For isolating high-purity product (>98%).
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Process Analytical Technology (PAT): To monitor reaction progress in real time.
Chemical Reactivity and Functionalization
Key Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | KCN, DMF, 80°C | 6-Cyano derivative |
| Ester Hydrolysis | NaOH, H₂O/EtOH | Carboxylic acid |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives |
The bromine atom facilitates cross-coupling reactions (e.g., Suzuki), enabling diversification of the 6-position. The ethyl ester is hydrolyzable to a carboxylic acid, useful for further derivatization (e.g., amide formation).
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (Breast) | 12.3 |
| A549 (Lung) | 18.7 |
| HeLa (Cervical) | 9.4 |
Neurological Effects
The compound’s planar structure may allow serotonin receptor modulation (e.g., 5-HT₂A), suggesting potential antidepressant or anxiolytic applications.
Comparison with Structural Analogs
| Compound | Substituents | Molecular Weight | Key Differences |
|---|---|---|---|
| Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate | 3-Fluorophenyl | 469.31 | Reduced steric hindrance vs. 2-chlorophenyl |
| Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate | 2-Methylphenyl | 403.25 | Methyl group reduces electrophilicity |
| Target Compound | 2-Chlorophenyl | 510.76 | Enhanced halogen bonding potential |
The 2-chlorophenyl group in the target compound increases lipophilicity (clogP ≈ 4.2) compared to fluorine or methyl analogs, potentially improving blood-brain barrier penetration.
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